Ferric carboxymaltose
描述
Ferric carboxymaltose is an iron replacement therapy used to treat iron deficiency anemia in patients who cannot tolerate or do not respond adequately to oral iron therapy. It is particularly beneficial for patients with chronic kidney disease not on dialysis . This compound is a colloidal iron (III) hydroxide complex stabilized with carboxymaltose, a carbohydrate polymer, allowing for controlled release of iron .
准备方法
The preparation of ferric carboxymaltose involves the reaction of ferric hydroxide with an aqueous solution of oxidized maltodextrin under optimal temperature and pH conditions . The process includes:
Oxidation of Maltodextrin: Maltodextrin is oxidized using sodium hypochlorite to generate carboxyl maltodextrin.
Complex Formation: The oxidized maltodextrin is then complexed with ferric chloride solution to form this compound.
Filtration and Sterilization: The resulting solution is filtered using a ceramic membrane and sterilized before bottling.
化学反应分析
Ferric carboxymaltose undergoes several types of chemical reactions:
Oxidation-Reduction: The iron in this compound can participate in redox reactions, where it alternates between ferric (Fe^3+) and ferrous (Fe^2+) states.
Complexation: The formation of this compound itself is a complexation reaction where ferric ions form a stable complex with carboxymaltose.
Hydrolysis: In aqueous solutions, this compound can undergo hydrolysis, leading to the release of iron ions.
Common reagents used in these reactions include ferric chloride, sodium hypochlorite, and maltodextrin . The major products formed are this compound and water .
科学研究应用
Ferric carboxymaltose has a wide range of applications in scientific research:
作用机制
Ferric carboxymaltose works by releasing iron in a controlled manner. The iron is taken up by macrophages in the reticuloendothelial system, where it is degraded and delivered to the iron transporter protein transferrin . This process allows for the efficient production of hemoglobin, myoglobin, and other iron-dependent enzymes . The molecular targets include hemoglobin and myoglobin, which are essential for oxygen transport and storage .
相似化合物的比较
Ferric carboxymaltose is often compared with other intravenous iron formulations such as ferric derisomaltose and iron isomaltoside .
Ferric Derisomaltose: Both compounds are used to treat iron deficiency anemia, but ferric derisomaltose has been associated with a lower incidence of hypophosphatemia compared to this compound.
Iron Isomaltoside: Studies have shown that this compound has a better efficacy in increasing hemoglobin levels compared to iron isomaltoside.
Similar compounds include ferric derisomaltose, iron isomaltoside, and iron sucrose .
This compound stands out due to its ability to deliver high doses of iron in a single infusion, making it a preferred choice for rapid iron repletion .
属性
IUPAC Name |
4-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanoate;iron(3+);oxygen(2-);hydroxide;hydrate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O22.Fe.2H2O.O/c25-1-5(29)18(11(32)14(35)21(39)40)44-23-16(37)12(33)20(7(3-27)42-23)46-24-17(38)13(34)19(8(4-28)43-24)45-22-15(36)10(31)9(30)6(2-26)41-22;;;;/h5-20,22-38H,1-4H2,(H,39,40);;2*1H2;/q;+3;;;-2/p-2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBBZTDYOYZJGB-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(C(=O)[O-])O)O)CO)CO)O)O)O)O.O.[OH-].[O-2].[Fe+3] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44FeO25- | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
788.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Ferric carboxymaltose is a colloidal iron (III) hydroxide in complex with carboxymaltose, a carbohydrate polymer that release iron. | |
Record name | Ferric carboxymaltose | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08917 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
9007-72-1 | |
Record name | Ferric carboxymaltose | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08917 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (2S,3S,4S,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanoate;iron(3+);oxygen(2-);hydroxide;hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。